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Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a synthetic organic compound that
belongs to the family of phenylboronic acids. This class of compounds is characterized by a
phenyl ring substituted with a boronic acid functional group (-B(OH)z2). The presence of the
cyclohexylaminocarbonyl group at the meta-position of the phenyl ring imparts specific
physicochemical properties that are of interest in various research and development
applications, particularly in medicinal chemistry and materials science. Boronic acids are known
for their ability to form reversible covalent bonds with diols, a property that has been
extensively explored for the development of sensors, drug delivery systems, and enzyme
inhibitors.

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, along with detailed
experimental protocols and an exploration of its potential biological significance based on the
general behavior of related compounds.
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Core Physical and Chemical Properties

Quantitative data for 3-(Cyclohexylaminocarbonyl)phenylboronic acid is limited. The

following tables summarize the available computed data and provide estimated values based

on structurally similar compounds.

Table 1: General and Computed Physical Properties

Property Value Source
Molecular Formula C13H1sBNOs PubChem[1]
Molecular Weight 247.10 g/mol PubChem[1]
White to off-white solid
Appearance ) General knowledge
(Predicted)
220-226 °C (for 3-
Melting Point (cyclopropylaminocarbonyl)phe  Analog data
nylboronic acid)
Boiling Point Data not available -
~8-9 (Estimated based on
pKa General knowledge

phenylboronic acid)

Table 2: Solubility Profile (Qualitative)

Solvent

Solubility

Reference

Water

Poorly soluble (Predicted)

General knowledge of

phenylboronic acids[2][3]

Polar Organic Solvents (e.g.,
DMSO, Methanol)

Soluble (Predicted)

General knowledge of

phenylboronic acids[2]

Nonpolar Organic Solvents

(e.g., Hexanes)

Insoluble (Predicted)

General knowledge of

phenylboronic acids[2]

Chemical Reactivity and Stability
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3-(Cyclohexylaminocarbonyl)phenylboronic acid exhibits the characteristic reactivity of
boronic acids. The boronic acid moiety is a Lewis acid and can undergo various
transformations.

Esterification: It readily reacts with diols to form cyclic boronate esters. This reversible
reaction is pH-dependent.

e Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed
cross-coupling reactions with aryl or vinyl halides, a cornerstone of modern organic synthesis
for forming carbon-carbon bonds.

» Oxidation: Boronic acids can be susceptible to oxidation, which can affect their stability and
utility in biological systems.[4]

o Dehydration: Like other boronic acids, it can undergo dehydration to form a cyclic trimer
anhydride known as a boroxine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-
(Cyclohexylaminocarbonyl)phenylboronic acid are not readily available in the public
domain. However, a plausible synthetic route can be devised based on established methods for
the synthesis of N-substituted benzamides and phenylboronic acids.

Exemplary Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of 3-
(Cyclohexylaminocarbonyl)phenylboronic acid from 3-boronobenzoic acid and
cyclohexylamine using a peptide coupling agent.
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Caption: Workflow for the synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Methodology:

e Reaction Setup: To a solution of 3-boronobenzoic acid (1.0 eq) in an anhydrous aprotic
solvent such as DMF or CH2Clz under an inert atmosphere (e.g., nitrogen or argon), add a
peptide coupling agent like EDC (1.1 eq) or HATU (1.1 eq) and an additive such as HOBt

(1.1 eq) or DMAP (0.1 eq).
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+ Addition of Amine and Base: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed
by the dropwise addition of a non-nucleophilic base like DIPEA (2.0 eq) or triethylamine (2.0

eq).

¢ Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room
temperature and stir for 12-24 hours.

o Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and
extract the product with an organic solvent like ethyl acetate. Wash the organic layer
sequentially with a mild acid (e.g., 1M HCI), a mild base (e.g., saturated NaHCOs), and brine.

o Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by recrystallization or column
chromatography to yield the desired 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Analytical Characterization Protocol

The structure and purity of the synthesized compound should be confirmed by standard
analytical techniques.

Analytical Techniques Data Output

Purity Analysis .
Sample
e Mass Spectrometry . S
Purified Product (HRMS or LC-MS) Molecular Weight Verification

NMR Spectroscopy
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Caption: Workflow for the analytical characterization of the synthesized product.
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Methodology:

 NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds or
CDCIs) and acquire 1H, 13C, and *B NMR spectra to confirm the chemical structure.

e Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) or liquid
chromatography-mass spectrometry (LC-MS) to determine the exact mass and confirm the
molecular formula.

» Purity Analysis: Assess the purity of the compound using high-performance liquid
chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-
(Cyclohexylaminocarbonyl)phenylboronic acid, the broader class of phenylboronic acids
has been shown to interact with biological systems, primarily as enzyme inhibitors.

Enzyme Inhibition

Phenylboronic acid derivatives have been identified as inhibitors of various enzymes, including
serine proteases and [3-lactamases.[5][6] The mechanism of inhibition often involves the
formation of a covalent adduct between the boronic acid and a key active site residue, such as

a serine.
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Caption: General mechanism of serine protease inhibition by a phenylboronic acid derivative.

Potential Impact on Cell Signaling

Some studies have suggested that phenylboronic acids can influence cell signaling pathways,
particularly those involved in cancer cell migration. For instance, phenylboronic acid has been
shown to affect the activity of Rho GTPases, which are key regulators of the actin cytoskeleton

and cell motility.
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Caption: Potential influence of phenylboronic acid derivatives on the Rho GTPase signaling

pathway.

Conclusion

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a compound with potential applications
in various scientific fields, particularly drug discovery. While specific experimental data for this
molecule is sparse, its properties and reactivity can be inferred from the well-established
chemistry of phenylboronic acids. The provided exemplary protocols for synthesis and analysis
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offer a starting point for researchers interested in working with this compound. Further
investigation is warranted to fully elucidate its physical, chemical, and biological properties and
to explore its potential as a lead compound in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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